molecular formula C14H21NO3 B6352369 Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate CAS No. 1154388-10-9

Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate

Cat. No. B6352369
CAS RN: 1154388-10-9
M. Wt: 251.32 g/mol
InChI Key: XQKXOWNZPLPJIJ-UHFFFAOYSA-N
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Description

“Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate” is a chemical compound with the molecular formula C14H21NO3 . It is also known as MBDB and belongs to the family of phenethylamines.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate” are not explicitly mentioned in the literature. Based on its molecular formula, it has a molecular weight of 251.32 g/mol .

Scientific Research Applications

Enamine Chemistry

Research on the alkylation and acylation of ethyl 3-amino-2-butenoate, which is structurally related to Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate, reveals insights into enamine chemistry. These processes yield both C- and N-alkylated products, expanding the scope of reactions and potential applications in synthetic chemistry (Shabana, Rasmussen, & Lawesson, 2010).

Corrosion Inhibition

Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate derivatives, which share a similar methoxyphenyl structure with Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate, have been investigated for their efficiency in corrosion inhibition. This study provides insights into the potential application of similar compounds in protecting metals against corrosion (Djenane et al., 2019).

Antimitotic Agents

Studies on chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a compound with a structural component similar to Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate, highlight its role as antimitotic agents. Such compounds have significant implications in developing therapies for cancer and other diseases where cell division needs to be controlled (Temple & Rener, 1992).

Favorskii-Type Rearrangement

Research into the Favorskii-type rearrangement of α,α′-dihalo ketones with enolates of (Diethoxyphosphinyl)acetic Esters, compounds structurally related to Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate, contributes to the understanding of rearrangement reactions in organic chemistry. This knowledge is crucial for synthesizing complex organic molecules (Sakai et al., 1987).

Organophosphorus Chemistry

Investigations into the synthesis and reactions of 2-Ethoxy-6-oxo-1,2-azaphosphinane 2-oxide, related to Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate, have significant implications in organophosphorus chemistry. This field is crucial for developing new materials and pharmaceuticals (Hewitt & Teese, 1984).

Solubility and Solvent Effects

Studies on the solubility and solvent effects of compounds like 2-amino-3-methylbenzoic acid help in understanding the solubility characteristics of similar compounds, such as Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate. This information is crucial for the purification and application of these compounds in various industries (Zhu et al., 2019).

properties

IUPAC Name

methyl 3-[2-(4-methoxyphenyl)ethylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11(10-14(16)18-3)15-9-8-12-4-6-13(17-2)7-5-12/h4-7,11,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKXOWNZPLPJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate

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